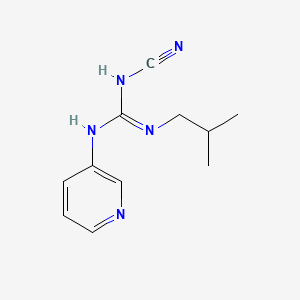![molecular formula C12H10N2O2 B14611322 4-[(2-Nitrophenyl)methyl]pyridine CAS No. 60288-89-3](/img/structure/B14611322.png)
4-[(2-Nitrophenyl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Nitrophenyl)methyl]pyridine is an organic compound with the molecular formula C12H10N2O2 It is a derivative of pyridine, where a nitrophenyl group is attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Nitrophenyl)methyl]pyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent can yield nitropyridinium ions, which can then be further reacted to form nitropyridine derivatives . Another method involves the use of Grignard reagents, where pyridine N-oxides are treated with Grignard reagents followed by subsequent reactions to introduce the nitrophenyl group .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis techniques. For instance, pyridine N-oxide can be converted to 4-nitropyridine N-oxide using fuming nitric acid and concentrated sulfuric acid. This intermediate can then be further reacted to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Nitrophenyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-aminophenyl)methyl]pyridine.
Wissenschaftliche Forschungsanwendungen
4-[(2-Nitrophenyl)methyl]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(2-Nitrophenyl)methyl]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, affecting the activity of enzymes and other proteins. The compound can also act as a ligand, binding to metal ions and influencing their reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-Nitrophenyl)methyl]pyridine: Similar in structure but with the nitrophenyl group attached at a different position.
4-[(3-Nitrophenyl)methyl]pyridine: Another isomer with the nitrophenyl group in the meta position.
4-[(2-Aminophenyl)methyl]pyridine: A reduced form where the nitro group is replaced by an amine group.
Uniqueness
4-[(2-Nitrophenyl)methyl]pyridine is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
60288-89-3 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
4-[(2-nitrophenyl)methyl]pyridine |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-4-2-1-3-11(12)9-10-5-7-13-8-6-10/h1-8H,9H2 |
InChI-Schlüssel |
MBGGFGSBHUGSDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=CC=NC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)




![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)


